molecular formula C9H10N2O2 B083225 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 13582-93-9

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B083225
CAS RN: 13582-93-9
M. Wt: 178.19 g/mol
InChI Key: HFMCIPVAQHTOPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives involves various chemical strategies aimed at enhancing their pharmacological properties. For instance, derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity, with structural modifications leading to potent antagonistic activities (Kawakita et al., 1992). Enantioselective synthesis methods have also been developed to obtain 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides with different substituents, showcasing the versatility in synthetic approaches (Breznik et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound derivatives often influences their biological activity and physical properties. Studies have shown that certain structural features, such as the presence of substituents at specific positions, can significantly affect their pharmacological profiles. For example, derivatives bearing a 1-azabicyclo[2.2.2]oct-3-yl moiety exhibited more potent antagonistic activity, highlighting the importance of molecular structure in their functional efficacy (Kawakita et al., 1992).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are crucial for their synthesis and functional modification. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors, leading to the formation of the desired benzoxazine derivatives with significant stereoselectivity (Gabriele et al., 2006). These reactions are fundamental in developing compounds with desired properties and activities.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on novel benzoxazine monomers derived from furfurylamine, for instance, includes analyses of crystal structure and photophysical properties, providing insights into their suitability for functional polymers and optoelectronic materials applications (Wattanathana et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, play a crucial role in the utility of this compound derivatives. Investigations into their reactions with primary amines or the conditions under which they undergo hydrolysis or cyclization are crucial for expanding their applications beyond the pharmaceutical domain (Masuoka et al., 1986).

Scientific Research Applications

  • Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of derivatives of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide, which are obtained through cyclization processes involving different substituents. These compounds are used as peptidomimetic building blocks (Breznik, Mrcina, & Kikelj, 1998); (Hrast, Mrcina, & Kikelj, 1999).

  • Serotonin-3 (5-HT3) Receptor Antagonists : Several derivatives of this compound have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds show potent antagonistic activity, suggesting their potential use in pharmaceutical applications, especially in the treatment of conditions related to serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996); (Kawakita et al., 1992).

  • Chemical Synthesis and Modification : Research has also been conducted on the chemical synthesis and structural modification of these compounds to enhance their biological activity and efficacy. This includes modifications to improve serotonin-3 receptor antagonism and exploring the impact of different substituents on the compound's structure and function (Kuroita et al., 2010).

  • Applications in Polymer Chemistry : Some studies have explored the use of this compound derivatives in the field of polymer chemistry, particularly in the synthesis of benzoxazine-based phenolic resins and their reactions with carboxylic acids and phenols (Dunkers & Ishida, 1999).

  • Bioactivity and Ecological Role : The bioactivity and ecological roles of benzoxazinones, a class of compounds related to this compound, have been studied. These compounds have shown a range of biological activities such as antifungal, antimicrobial, and antifeedant effects, which are of interest in the development of natural herbicide models and pharmaceuticals (Macias et al., 2009).

Future Directions

The future directions for the study and application of “3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide” and its derivatives could involve further exploration of their synthesis, properties, and potential biological activities. The development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives could be a promising area of research .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMCIPVAQHTOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929156
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13582-93-9
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxamide, 3,4-dihydro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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